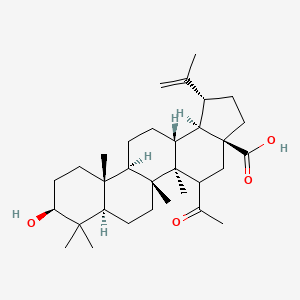
Acetyl dihydrobetulinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl dihydrobetulinic acid is a derivative of betulinic acid, a pentacyclic triterpenoid found in the outer bark of birch trees. Betulinic acid and its derivatives, including this compound, have garnered significant attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetyl dihydrobetulinic acid typically involves the acetylation of dihydrobetulinic acid. Dihydrobetulinic acid can be obtained by the reduction of betulinic acid. The acetylation process involves the reaction of dihydrobetulinic acid with acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of betulin from birch bark, followed by its oxidation to betulinic acid. Betulinic acid is then reduced to dihydrobetulinic acid, which is subsequently acetylated to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl dihydrobetulinic acid undergoes various chemical reactions, including:
Oxidation: Conversion to betulonic acid.
Reduction: Conversion to dihydrobetulinic acid.
Substitution: Acetylation to form this compound.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3/H2SO4/acetone) for the oxidation of betulin to betulonic acid.
Acetylation: Acetic anhydride and pyridine for the acetylation of dihydrobetulinic acid.
Major Products
Oxidation: Betulonic acid.
Reduction: Dihydrobetulinic acid.
Acetylation: This compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Studied for its anti-inflammatory and anti-HIV properties.
Medicine: Investigated for its anti-cancer activity, particularly in inducing apoptosis in cancer cells.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of acetyl dihydrobetulinic acid involves the induction of apoptosis in cancer cells. It targets the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and activation of caspases. This process selectively induces cell death in cancer cells while sparing normal cells . Additionally, it exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betulinic acid: The parent compound, known for its anti-cancer and anti-HIV properties.
Dihydrobetulinic acid: A reduced form of betulinic acid with similar biological activities.
Betulonic acid: An oxidized form of betulinic acid with potential anti-cancer properties.
Uniqueness
Acetyl dihydrobetulinic acid is unique due to its acetyl group, which enhances its biological activity and stability compared to its parent compound, betulinic acid . This modification improves its pharmacokinetic properties, making it a promising candidate for drug development .
Eigenschaften
Molekularformel |
C32H50O4 |
|---|---|
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C32H50O4/c1-18(2)20-11-16-32(27(35)36)17-22(19(3)33)31(8)21(26(20)32)9-10-24-29(6)14-13-25(34)28(4,5)23(29)12-15-30(24,31)7/h20-26,34H,1,9-17H2,2-8H3,(H,35,36)/t20-,21+,22?,23-,24+,25-,26+,29-,30+,31-,32-/m0/s1 |
InChI-Schlüssel |
NBMJCMMFPZWBMR-BHJXUBRQSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C(C2)C(=O)C)C)C)(C)C)O)C)C(=O)O |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(C(C2)C(=O)C)C)C)(C)C)O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















